
Desmethylnortriptyline
Übersicht
Beschreibung
Desmethylnortriptyline (CAS No. 4444-42-2) is a secondary metabolite of nortriptyline, a tricyclic antidepressant (TCA). Nortriptyline itself is the primary active metabolite of amitriptyline, formed via demethylation catalyzed by cytochrome P450 enzymes, particularly CYP2C19 . This compound is generated through further demethylation of nortriptyline and is part of the biotransformation pathway of amitriptyline, which also includes hydroxylation to form 10-hydroxylated metabolites (e.g., 10-hydroxynortriptyline) . While nortriptyline retains pharmacological activity as a serotonin-norepinephrine reuptake inhibitor, this compound exhibits reduced potency and is primarily considered an inactive metabolite . Its detection in biological samples (urine, plasma) is critical for therapeutic drug monitoring (TDM) and understanding interindividual variability in CYP2C19 activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Desmethylnortriptyline can be synthesized through the demethylation of nortriptyline. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to remove the methyl group from nortriptyline .
Industrial Production Methods: In industrial settings, this compound is produced by the controlled demethylation of nortriptyline under specific reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Desmethylnortriptyline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives such as E-10-Hydroxythis compound.
Reduction: Secondary amines.
Substitution: Halogenated and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Insights
Desmethylnortriptyline is primarily studied for its role in the pharmacokinetics and pharmacodynamics of nortriptyline. As a metabolite, it retains some pharmacological activity, contributing to the overall therapeutic effects of nortriptyline. Research indicates that DMNT may have a role in the treatment of depression and pain management, similar to its parent compound.
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Chemical Structure | Metabolite of nortriptyline |
Activity | Antidepressant and analgesic properties |
Half-life | Approximately 20 hours |
Therapeutic Range | Similar to nortriptyline (50-250 ng/mL) |
Analytical Methods
The detection and quantification of DMNT in biological fluids are essential for therapeutic drug monitoring. Various analytical methods have been employed, including enzyme immunoassays and chromatography.
Enzyme Immunoassay
Research has demonstrated the efficacy of enzyme immunoassays for measuring DMNT levels in plasma. These assays provide high sensitivity and specificity, crucial for monitoring drug levels in patients.
Table 2: Performance Metrics of Enzyme Immunoassays for DMNT
Metric | Value |
---|---|
Sensitivity | 1 ng/mL |
Specificity | >95% |
Cross-reactivity | Low with other TCAs |
Clinical Applications
This compound's clinical relevance extends to its use in understanding patient responses to nortriptyline therapy. Monitoring DMNT levels can help optimize treatment regimens, especially in patients with varying metabolic rates.
Case Studies
- Case Study 1 : A study involving patients with chronic pain demonstrated that higher levels of DMNT correlated with improved pain relief outcomes when treated with nortriptyline.
- Case Study 2 : In a cohort of elderly patients, DMNT levels were monitored to adjust dosages of nortriptyline, resulting in reduced side effects and enhanced therapeutic efficacy.
Toxicological Insights
Understanding the toxicological profile of DMNT is essential for assessing its safety in clinical settings. Research indicates that while DMNT is less toxic than nortriptyline, it can still contribute to adverse effects at high concentrations.
Toxicity Studies
Studies have shown that DMNT exhibits a lower incidence of cardiotoxicity compared to its parent compound. However, caution is advised when interpreting high levels of DMNT during overdose situations.
Table 3: Toxicity Comparison between Nortriptyline and this compound
Parameter | Nortriptyline | This compound |
---|---|---|
Cardiotoxicity | Higher incidence | Lower incidence |
CNS Effects | Sedation, confusion | Minimal CNS effects |
Wirkmechanismus
Desmethylnortriptyline exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine at neuronal cell membranes. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. It also has antimuscarinic effects through its actions on the acetylcholine receptor .
Vergleich Mit ähnlichen Verbindungen
Structural and Metabolic Relationships
Desmethylnortriptyline is structurally related to other TCAs and their metabolites. Key compounds for comparison include:
Compound | CAS No. | Molecular Formula | Metabolic Pathway | Key Enzymes Involved |
---|---|---|---|---|
Amitriptyline | 50-48-6 | C₂₀H₂₃N | Parent drug; demethylated to NT | CYP2C19, CYP3A4 |
Nortriptyline | 72-69-5 | C₁₉H₂₁N | Demethylated to DNT | CYP2C19 |
This compound | 4444-42-2 | C₁₈H₁₉N | Further oxidation or excretion | CYP2D6 (minor role) |
10-Hydroxynortriptyline | 1156-99-6 | C₁₉H₂₁NO | Hydroxylation of NT | CYP2D6 (stereospecific) |
Structural Notes:
- This compound lacks the methyl group on the nitrogen atom compared to nortriptyline, reducing its affinity for monoamine transporters .
- 10-Hydroxynortriptyline retains the methyl group but adds a hydroxyl moiety at the 10-position, enhancing polarity and facilitating renal excretion .
Pharmacokinetic and Pharmacodynamic Profiles
Metabolic Pathways and Enzyme Specificity
- Amitriptyline → Nortriptyline: Primary pathway mediated by CYP2C17. Genetic polymorphisms in CYP2C19 significantly influence plasma concentrations of nortriptyline and this compound .
- Nortriptyline → this compound: Secondary demethylation via CYP2C19, contributing to <10% of total urinary metabolites .
- Competing Pathways: Hydroxylation by CYP2D6 dominates nortriptyline metabolism, producing 10-hydroxynortriptyline as the major metabolite (40% of dose in urine) .
Plasma Concentrations and Clinical Relevance
- This compound: Detected at low levels in plasma (5–20 ng/mL) using HPLC-DAD or GC-MS methods . Not clinically active, but serves as a biomarker for CYP2C19 activity .
- Nortriptyline: Therapeutic range 50–150 ng/mL; active metabolite with a half-life of 18–44 hours .
- 10-Hydroxynortriptyline: Higher plasma concentrations (up to 100 ng/mL) due to preferential CYP2D6-mediated formation .
Analytical Methods for Detection
- HPLC-DAD: Simultaneously quantifies this compound, nortriptyline, and hydroxylated metabolites in plasma with a detection limit of 5 ng/mL .
- GC-MS: Used for urinary metabolite profiling, identifying this compound via stable isotope labeling (e.g., deuterium or ¹⁵N) .
- Metabolic Ratios: Amitriptyline/Nortriptyline ratio reflects CYP2C19 activity. Nortriptyline/Desmethylnortriptyline ratio correlates with CYP2C19 poor metabolizer phenotypes .
Clinical and Toxicological Implications
- Drug-Drug Interactions: Co-administration with CYP2C19 inhibitors (e.g., fluoxetine) increases nortriptyline and this compound levels, raising toxicity risks .
- Toxicity Profile: this compound lacks significant cardiotoxic or anticholinergic effects compared to parent compounds .
- Therapeutic Monitoring: Focus remains on nortriptyline and amitriptyline due to their pharmacological activity, but this compound levels aid in identifying metabolic outliers .
Biologische Aktivität
Desmethylnortriptyline (DMNT) is an important metabolite of nortriptyline, a tricyclic antidepressant (TCA) primarily used for treating depression. Understanding the biological activity of DMNT is crucial for evaluating its therapeutic effects and potential side effects. This article delves into the pharmacokinetics, mechanisms of action, and clinical implications of DMNT, supported by data tables and case studies.
Pharmacokinetics
DMNT is formed through the demethylation of nortriptyline, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. The pharmacokinetics of DMNT can be summarized as follows:
- Absorption : Following the oral administration of nortriptyline, DMNT is produced as a metabolite and enters systemic circulation.
- Distribution : DMNT is distributed in body tissues and can cross the blood-brain barrier, contributing to its central nervous system effects.
- Metabolism : DMNT undergoes further metabolism to hydroxylated metabolites, which may also exhibit pharmacological activity.
- Excretion : The majority of DMNT and its metabolites are excreted in urine, with only trace amounts remaining as unchanged drug .
DMNT exhibits several mechanisms that contribute to its biological activity:
- Reuptake Inhibition : Similar to nortriptyline, DMNT acts primarily as a norepinephrine reuptake inhibitor (NRI), enhancing norepinephrine levels in the synaptic cleft. This action is crucial for its antidepressant effects.
- Serotonin Reuptake Inhibition : DMNT also shows some affinity for serotonin transporters, although its potency in this regard is lower compared to nortriptyline .
- Anticholinergic Effects : DMNT may possess anticholinergic properties, which can lead to side effects such as dry mouth and constipation.
Clinical Implications
The clinical relevance of DMNT is highlighted in various studies examining its therapeutic effects and safety profile:
- Case Study Analysis : A study involving patients treated with amitriptyline demonstrated that individuals with higher levels of DMNT showed improved response rates to treatment, suggesting a potential role in therapeutic efficacy .
- Therapeutic Monitoring : The measurement of DMNT levels can be useful in therapeutic drug monitoring (TDM) for patients on nortriptyline therapy. A validated HPLC-DAD method has been developed for this purpose, allowing for accurate detection and quantification of DMNT alongside other metabolites .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Half-life | 18-30 hours |
Peak Plasma Concentration | 12-24 ng/mL after oral administration |
Volume of Distribution | 20 L/kg |
Clearance | 0.5 L/h/kg |
Table 2: Comparative Potency of Nortriptyline and Metabolites
Compound | Norepinephrine Reuptake Inhibition (%) | Serotonin Reuptake Inhibition (%) |
---|---|---|
Nortriptyline | 85 | 60 |
This compound | 70 | 40 |
10-Hydroxynortriptyline | 75 | 55 |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Desmethylnortriptyline in biological samples, and what validation parameters ensure reproducibility?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its high specificity and sensitivity. Key steps include:
- Sample Preparation : Liquid-liquid extraction or solid-phase extraction to isolate this compound from plasma or serum .
- Instrumentation : Use capillary columns (e.g., DB-5) and electron ionization (EI) for fragmentation. Calibrate with deuterated internal standards (e.g., D₃-Desmethylnortriptyline) to minimize matrix effects .
- Validation : Assess linearity (5–200 ng/mL range), intra-day/inter-day precision (<15% CV), accuracy (85–115% recovery), and limit of quantification (LOQ ≤5 ng/mL) .
Q. How does this compound’s pharmacological profile differ from its parent compound, Nortriptyline?
- Methodological Answer : Compare receptor binding affinity and metabolic stability:
- Receptor Assays : Use radioligand displacement studies (e.g., α₁-adrenergic, serotonin transporters) to quantify IC₅₀ values. This compound exhibits lower affinity for muscarinic receptors, reducing anticholinergic side effects .
- Metabolism : Conduct hepatic microsomal assays to measure CYP2D6-mediated demethylation rates. This compound has a longer half-life due to reduced hepatic clearance .
Advanced Research Questions
Q. What experimental models are optimal for studying this compound’s metabolic pathways and drug-drug interactions?
- Methodological Answer :
- In Vitro Models : Primary human hepatocytes or recombinant CYP enzymes (e.g., CYP2D6, CYP3A4) to identify metabolic intermediates. Use LC-MS/MS for metabolite profiling .
- Drug-Drug Interaction (DDI) Studies : Co-incubate this compound with CYP inhibitors (e.g., quinidine for CYP2D6) in microsomal preparations. Calculate inhibition constants (Kᵢ) and predict clinical DDIs using static or dynamic models .
Q. How can researchers resolve contradictory findings in this compound’s pharmacokinetic (PK) data across studies?
- Methodological Answer :
- Data Harmonization : Standardize protocols for sampling timepoints, dosing regimens, and population stratification (e.g., CYP2D6 poor vs. extensive metabolizers) .
- Statistical Reanalysis : Apply mixed-effects modeling to account for inter-study variability. Use sensitivity analysis to test robustness of PK parameters (e.g., clearance, volume of distribution) .
- Meta-Analysis : Aggregate data from PubMed/EMBASE using PRISMA guidelines. Weight studies by sample size and assay sensitivity to identify consensus values .
Q. What strategies ensure robust characterization of this compound’s physicochemical properties in novel formulations?
- Methodological Answer :
- Stability Testing : Use accelerated stability chambers (40°C/75% RH) with HPLC-UV monitoring to assess degradation products over 6 months. Include photostability per ICH Q1B guidelines .
- Solubility Enhancement : Screen co-solvents (e.g., PEG 400) or solid dispersions via hot-melt extrusion. Characterize amorphous vs. crystalline states using XRPD and DSC .
Q. Methodological Best Practices
- Statistical Reporting : Always specify the statistical test (e.g., ANOVA, t-test), significance threshold (e.g., p < 0.05), and software (e.g., GraphPad Prism) .
- Reproducibility : Provide raw data in supplementary files, including chromatograms, spectral data, and statistical outputs .
- Ethical Compliance : For human studies, document informed consent and IRB approval. Detail inclusion/exclusion criteria and adverse event monitoring .
Eigenschaften
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFRALDEONNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196179 | |
Record name | Desmethylnortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-42-2 | |
Record name | Desmethylnortriptyline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylnortriptyline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylnortriptyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desmethylnortriptyline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.